2-Chloro-4-iodo-1-(trifluoromethyl)benzene
Overview
Description
2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I. It is a halogenated aromatic compound, featuring a benzene ring substituted with chlorine, iodine, and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the direct halogenation of benzene derivatives. The reaction conditions include the use of chlorine and iodine in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different structural isomers.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace one of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Dihalogenated or monohalogenated benzene derivatives.
Substitution: Amino, hydroxyl, or other functionalized benzene derivatives.
Scientific Research Applications
2-Chloro-4-iodo-1-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also used in the study of reaction mechanisms and as a reagent in various chemical transformations.
Mechanism of Action
2-Chloro-4-iodo-1-(trifluoromethyl)benzene is similar to other halogenated benzene derivatives, such as 2-Chloro-1-iodo-4-(trifluoromethyl)benzene and 3-Chloro-4-iodobenzotrifluoride. its unique combination of halogens and the trifluoromethyl group gives it distinct chemical properties and reactivity. This compound is particularly useful in reactions requiring strong electron-withdrawing groups and multiple halogen substituents.
Comparison with Similar Compounds
2-Chloro-1-iodo-4-(trifluoromethyl)benzene
3-Chloro-4-iodobenzotrifluoride
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
3-Bromo-4-iodobenzotrifluoride
Properties
IUPAC Name |
2-chloro-4-iodo-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRXTVDFVJAUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206599-46-3 | |
Record name | 2-chloro-4-iodo-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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